2-(1H-1,2,4-triazol-1-yl)quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

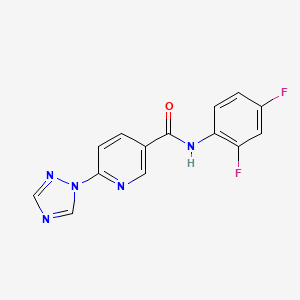

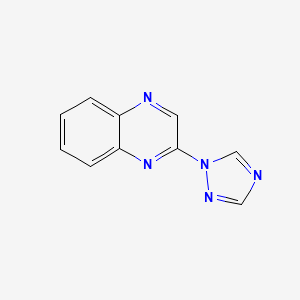

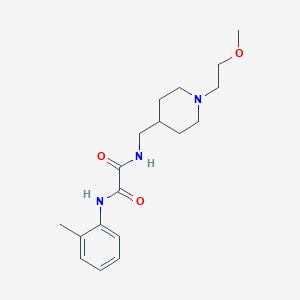

2-(1H-1,2,4-triazol-1-yl)quinoxaline is a compound that contains a quinoxaline core and a 1,2,4-triazole moiety . It belongs to a class of compounds known as 1,2,4-triazole derivatives .

Synthesis Analysis

The synthesis of 2-(1H-1,2,4-triazol-1-yl)quinoxaline derivatives has been reported in several studies. For instance, a series of novel (E)-2-(4-(1H-1,2,4-triazol-1-yl)styryl)-4-(alkyl/arylmethyleneoxy)quinazoline derivatives were synthesized in good to excellent yields . Another study reported a metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which features an efficient construction of the triazole ring under flow conditions .Molecular Structure Analysis

The molecular structure of 2-(1H-1,2,4-triazol-1-yl)quinoxaline derivatives has been confirmed by various spectroscopic techniques such as IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For example, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions involving 2-(1H-1,2,4-triazol-1-yl)quinoxaline derivatives have been studied. For example, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1H-1,2,4-triazol-1-yl)quinoxaline derivatives have been analyzed using various techniques. For instance, the yield, melting point, and NMR spectra of some derivatives have been reported .Aplicaciones Científicas De Investigación

- A series of 1-((1-aryl)-1H-1,2,3-triazol-4-yl)methyl)quinoxalin-2(1H)-ones were synthesized and evaluated for their anti-bacterial properties . Notably, the compound 1-((1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)quinoxalin-2(1H)-one exhibited potent activity against Bacillus subtilis and Staphylococcus epidermidis. Other derivatives also showed varying degrees of effectiveness against gram-positive bacteria.

- The same series of compounds was screened for anti-cancer activity against human cancer cell lines. Some derivatives demonstrated potent inhibitory effects across various cancer types. For instance, 1-((1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)quinoxalin-2(1H)-one exhibited strong anti-cancer activity against tested cell lines .

- While not directly studied for antiviral activity, the quinoxaline scaffold has been explored in related contexts . Further investigations could explore the antiviral potential of 2-(1H-1,2,4-triazol-1-yl)quinoxaline derivatives.

- Some derivatives were studied as multi-target inhibitors against wild-type EGFR, mutant-type EGFR (EGFR T790M), and BRAF V600E . This suggests potential applications in cancer therapy.

- Given the broader context of 1,2,3-triazole-containing heterocyclics, these compounds may also exhibit anti-inflammatory properties .

- The 1,2,3-triazole scaffold has been associated with various pharmacological effects, including anti-fungal, anti-allergic, anti-HIV, and anti-tubercular activities .

- The quinoxaline skeleton itself is part of antibiotics like quinomycin and actinomycin, which inhibit gram-positive bacteria and show activity against tumors .

Anti-Bacterial Activity

Anti-Cancer Activity

Antiviral Properties

Multi-Target Inhibition

Anti-Inflammatory Agents

Other Pharmacological Activities

Safety and Hazards

Direcciones Futuras

Future research on 2-(1H-1,2,4-triazol-1-yl)quinoxaline derivatives could focus on further exploring their potential applications, particularly in the field of medicinal chemistry. For instance, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Mecanismo De Acción

Target of Action

The primary target of 2-(1H-1,2,4-triazol-1-yl)quinoxaline is the aromatase enzyme . This enzyme is involved in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .

Mode of Action

2-(1H-1,2,4-triazol-1-yl)quinoxaline interacts with its target, the aromatase enzyme, by forming hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the conversion of androgens to estrogens .

Biochemical Pathways

The inhibition of the aromatase enzyme by 2-(1H-1,2,4-triazol-1-yl)quinoxaline affects the estrogen biosynthesis pathway . This leads to a decrease in the level of circulating estrogens, which can inhibit the growth of estrogen-dependent cancer cells .

Pharmacokinetics

The presence of the 1,2,4-triazole ring in the compound is known to improve pharmacokinetic properties by forming hydrogen bonds with different targets .

Result of Action

The molecular effect of 2-(1H-1,2,4-triazol-1-yl)quinoxaline’s action is the inhibition of the aromatase enzyme, leading to a decrease in estrogen production . On a cellular level, this can result in the inhibition of the growth of estrogen-dependent cancer cells .

Propiedades

IUPAC Name |

2-(1,2,4-triazol-1-yl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5/c1-2-4-9-8(3-1)12-5-10(14-9)15-7-11-6-13-15/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZVBBGWPWLVRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458170.png)

![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2458172.png)

![N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2458178.png)

![6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2458183.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2458191.png)